![molecular formula C7H6BrN3 B11891360 3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11891360.png)

3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

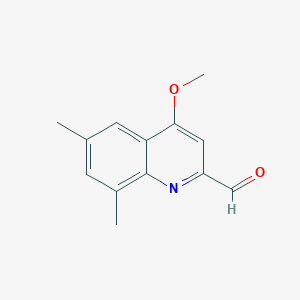

Le 3-bromo-5-méthyl-1H-pyrazolo[3,4-b]pyridine est un composé hétérocyclique appartenant à la famille des pyrazolopyridines. Ce composé se caractérise par un cycle pyrazole fusionné à un cycle pyridine, avec un atome de brome en position 3 et un groupe méthyle en position 5.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 3-bromo-5-méthyl-1H-pyrazolo[3,4-b]pyridine implique généralement les étapes suivantes :

Matière de départ : La synthèse commence avec le 5-bromo-1H-pyrazolo[3,4-b]pyridine disponible dans le commerce.

Iodation : Le 5-bromo-1H-pyrazolo[3,4-b]pyridine est iodé en utilisant du N-iodosuccinimide (NIS) pour obtenir un composé intermédiaire.

Protection : Le groupe NH de l’intermédiaire est protégé en utilisant du chlorure de para-méthoxybenzyle (PMB-Cl) pour produire un intermédiaire clé.

Substitution : L’intermédiaire protégé subit d’autres réactions pour introduire le groupe méthyle en position 5.

Méthodes de production industrielle

La production industrielle du 3-bromo-5-méthyl-1H-pyrazolo[3,4-b]pyridine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Les techniques courantes comprennent la synthèse par lots et en flux continu, avec un contrôle minutieux de la température, de la pression et des concentrations des réactifs .

Analyse Des Réactions Chimiques

Types de réactions

Le 3-bromo-5-méthyl-1H-pyrazolo[3,4-b]pyridine subit diverses réactions chimiques, notamment :

Réactions de substitution : L’atome de brome en position 3 peut être substitué par d’autres nucléophiles dans des conditions appropriées.

Oxydation et réduction : Le composé peut subir des réactions d’oxydation et de réduction, bien que celles-ci soient moins courantes.

Réactions de couplage : Il peut participer à des réactions de couplage, telles que les réactions de Suzuki-Miyaura et de Heck, pour former des structures plus complexes.

Réactifs et conditions courantes

Nucléophiles : Pour les réactions de substitution, les nucléophiles courants comprennent les amines, les thiols et les alcoolates.

Catalyseurs : Les catalyseurs au palladium sont souvent utilisés dans les réactions de couplage.

Solvants : Les solvants organiques tels que le dichlorométhane, l’éthanol et le chloroforme sont couramment utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution par un nucléophile amine conduirait à un pyrazolopyridine substitué par un groupe amino .

Applications De Recherche Scientifique

Le 3-bromo-5-méthyl-1H-pyrazolo[3,4-b]pyridine présente plusieurs applications en recherche scientifique :

Chimie médicinale : Il sert d’échafaudage pour le développement d’inhibiteurs de kinases, qui sont importants dans le traitement du cancer.

Études biologiques : Le composé est utilisé dans des études relatives à la prolifération et à la différenciation cellulaires.

Biologie chimique : Il est utilisé dans la conception de petites molécules pour sonder les voies biologiques.

Applications industrielles : Le composé est utilisé dans la synthèse de molécules plus complexes pour les produits pharmaceutiques et les produits agrochimiques

Mécanisme D'action

Le mécanisme d’action du 3-bromo-5-méthyl-1H-pyrazolo[3,4-b]pyridine implique son interaction avec des cibles moléculaires spécifiques, telles que les kinases. Le composé se lie au site actif de la kinase, inhibant son activité. Cette inhibition peut entraîner la suppression de la prolifération cellulaire et l’induction de l’apoptose dans les cellules cancéreuses. Les voies moléculaires impliquées comprennent les voies Ras/Erk, PLC-γ et PI3K/Akt .

Comparaison Avec Des Composés Similaires

Composés similaires

5-Bromo-1H-pyrazolo[3,4-b]pyridine : N’a pas le groupe méthyle en position 5.

3-Iodo-5-méthyl-1H-pyrazolo[3,4-b]pyridine : A un atome d’iode au lieu du brome en position 3.

3-Bromo-1H-pyrazolo[3,4-b]pyridine : N’a pas le groupe méthyle en position 5

Unicité

Le 3-bromo-5-méthyl-1H-pyrazolo[3,4-b]pyridine est unique en raison de la présence à la fois de l’atome de brome en position 3 et du groupe méthyle en position 5. Ce motif de substitution spécifique renforce son potentiel en tant qu’échafaudage pour le développement de médicaments, offrant des possibilités de fonctionnalisation et d’optimisation supplémentaires de l’activité biologique .

Propriétés

Formule moléculaire |

C7H6BrN3 |

|---|---|

Poids moléculaire |

212.05 g/mol |

Nom IUPAC |

3-bromo-5-methyl-2H-pyrazolo[3,4-b]pyridine |

InChI |

InChI=1S/C7H6BrN3/c1-4-2-5-6(8)10-11-7(5)9-3-4/h2-3H,1H3,(H,9,10,11) |

Clé InChI |

RVXQVJKWIGQRNJ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(NN=C2N=C1)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11891310.png)

![Methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11891320.png)

![6-Ethoxy-1h-pyrazolo[3,4-b]quinoline](/img/structure/B11891331.png)

![3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11891333.png)

![N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11891341.png)

![Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-](/img/structure/B11891348.png)